

# An In-Depth Technical Guide to the Physicochemical Properties of Potassium Diacetate

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Compound of Interest		
Compound Name:	Potassium diacetate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **potassium diacetate**. The information is curated for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

## **Chemical Identity and Structure**

**Potassium diacetate**, also known as potassium hydrogen diacetate, is the potassium salt of acetic acid. It is a complex of potassium acetate and acetic acid.

IUPAC Name: potassium;acetic acid;acetate[1]

CAS Number: 4251-29-0[1][2][3][4]

Chemical Formula: C<sub>4</sub>H<sub>7</sub>KO<sub>4</sub>[1][2][4][5]

• Molecular Weight: 158.19 g/mol [1][6]

E-Number: E261(ii)[5]

## **Tabulated Physicochemical Data**



The following tables summarize the key quantitative physicochemical properties of **potassium diacetate** for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C4H7KO4	[1][2][4][5]
Molecular Weight	158.19 g/mol	[1][6]
Appearance	White crystalline powder or granules.	[3][5]
Odor	Odorless to faint acetic odor.	[7]
Melting Point	148 °C	[6]
pKa of Acetic Acid	4.76	[8]
pH (10% w/v solution)	4.5 - 5.0	[2][5]
Density	1.57 g/cm <sup>3</sup>	[9]

Table 1: General Physicochemical Properties

Solvent	Solubility	Temperature (°C)	Reference(s)
Water	650 g/L (highly soluble)	20	[2]
Ethanol	Soluble	Not specified	[3][5]
Methanol	Soluble	Not specified	[5]
Glycerin	Soluble	Not specified	[2]
Ether	Insoluble	Not specified	[5]
Acetone	Insoluble	Not specified	[5]

Table 2: Solubility Profile

# **Key Physicochemical Characteristics**



Stability and Storage: **Potassium diacetate** is a stable compound under normal conditions.[9] It is, however, hygroscopic and deliquescent, meaning it readily absorbs moisture from the air. [5] Therefore, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and moisture.[2][9] It is incompatible with strong oxidizing agents.[9]

Hygroscopicity: The hygroscopic nature of **potassium diacetate** is a critical consideration in formulation development, as moisture uptake can affect the physical and chemical stability of the final product.

## **Experimental Protocols**

Detailed methodologies for determining the key physicochemical properties of **potassium diacetate** are provided below.

## **Determination of Melting Point (Capillary Method)**

This protocol outlines the standard procedure for determining the melting point of **potassium diacetate** using a melting point apparatus.

#### Apparatus:

- Melting point apparatus with a heating block and temperature control.
- · Glass capillary tubes (sealed at one end).
- Sample of **potassium diacetate**, finely powdered.
- Thermometer or digital temperature probe.

#### Procedure:

- Sample Preparation: A small amount of finely powdered potassium diacetate is packed into a glass capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.



- Heating: The sample is heated at a steady rate. An initial rapid heating can be used to
  determine an approximate melting range, followed by a slower, more controlled heating rate
  (e.g., 1-2 °C per minute) near the expected melting point for an accurate determination.[10]
- Observation: The temperature at which the first drop of liquid appears is recorded as the
  onset of melting. The temperature at which the entire solid has melted is recorded as the
  completion of melting.[10] The range between these two temperatures is the melting point
  range.

## **Determination of Solubility (Shake-Flask Method)**

This protocol describes a standard method for determining the solubility of **potassium diacetate** in a given solvent.

#### Materials:

- Potassium diacetate.
- Selected solvent (e.g., water, ethanol).
- Flasks with stoppers.
- Shaking incubator or magnetic stirrer with a temperature-controlled environment.
- Analytical balance.
- Filtration apparatus (e.g., syringe filters).
- Analytical method for quantification of **potassium diacetate** (e.g., HPLC, titration).

#### Procedure:

- Preparation of Saturated Solution: An excess amount of potassium diacetate is added to a known volume of the solvent in a flask.
- Equilibration: The flask is sealed and placed in a shaking incubator or on a magnetic stirrer at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.



- Phase Separation: The suspension is allowed to stand to let the undissolved solid settle. An
  aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved
  particles.
- Quantification: The concentration of potassium diacetate in the clear, saturated filtrate is determined using a validated analytical method.
- Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L or g/100g).

## **Determination of pKa (Potentiometric Titration)**

This protocol outlines the determination of the acid dissociation constant (pKa) of the acetic acid component of **potassium diacetate** using potentiometric titration.

#### Apparatus and Reagents:

- pH meter with a calibrated electrode.
- Burette.
- Magnetic stirrer and stir bar.
- Beaker.
- Standardized solution of a strong base (e.g., 0.1 M NaOH).
- Potassium diacetate solution of known concentration.
- Deionized water.

#### Procedure:

- Sample Preparation: A known amount of **potassium diacetate** is dissolved in a specific volume of deionized water to create a solution of known concentration.
- Titration Setup: The beaker containing the potassium diacetate solution is placed on a magnetic stirrer, and the pH electrode is immersed in the solution.



- Titration: The standardized strong base is added incrementally from the burette. After each addition, the solution is allowed to stabilize, and the pH is recorded.[11][12]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acetic acid has been neutralized.[12]

## **Hygroscopicity Testing (Gravimetric Method)**

This protocol describes a gravimetric method for assessing the hygroscopicity of **potassium diacetate**.

#### Apparatus:

- Analytical balance.
- Controlled humidity chamber or desiccator with a saturated salt solution to maintain a specific relative humidity (e.g., ammonium chloride for ~79.5% RH).[13]
- Weighing dishes.

#### Procedure:

- Sample Preparation: A known weight of dried potassium diacetate is placed in a preweighed dish.
- Exposure: The dish with the sample is placed in the controlled humidity chamber at a constant temperature.[14]
- Weight Measurement: The weight of the sample is monitored at regular intervals until a constant weight is achieved, indicating that equilibrium with the surrounding humidity has been reached.[14]
- Calculation: The percentage of moisture absorbed is calculated based on the initial and final weights of the sample.[14]

## **Crystal Structure Analysis (X-ray Crystallography)**



This protocol provides a general workflow for determining the crystal structure of **potassium diacetate**.

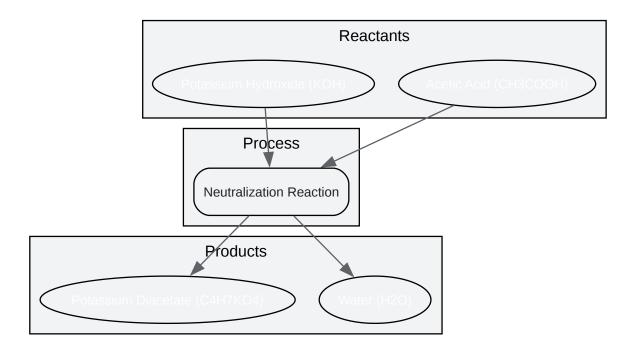
#### Procedure:

- Crystal Growth: Single crystals of **potassium diacetate** suitable for X-ray diffraction are grown from a supersaturated solution, often by slow evaporation of the solvent.
- Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head. For data collection at low temperatures to minimize radiation damage, the crystal is typically cryoprotected and flash-cooled in liquid nitrogen.[15]
- Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[16]
- Structure Determination and Refinement: The collected diffraction data is processed to
  determine the unit cell dimensions and space group. The positions of the atoms within the
  crystal lattice are then determined (structure solution) and refined to obtain a precise threedimensional structure.

## **Visualizations**

The following diagrams, generated using Graphviz (DOT language), illustrate key relationships and processes related to **potassium diacetate**.

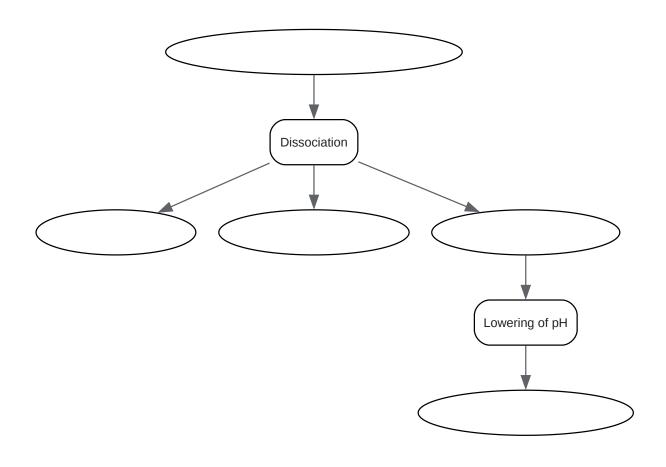




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Caption: Synthesis of **Potassium Diacetate**.

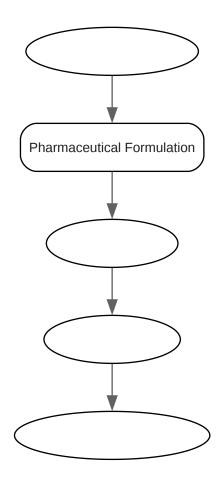




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Caption: Antimicrobial Mechanism of Action.





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Caption: Role in Pharmaceutical Formulations.

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